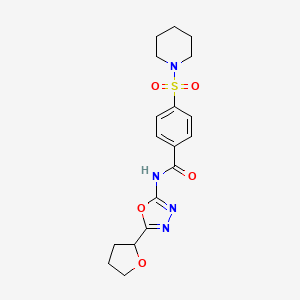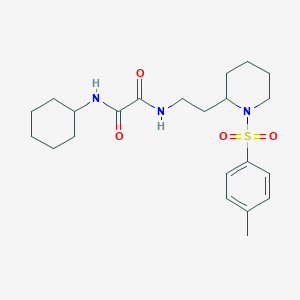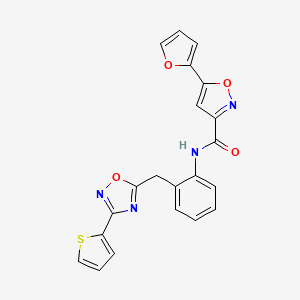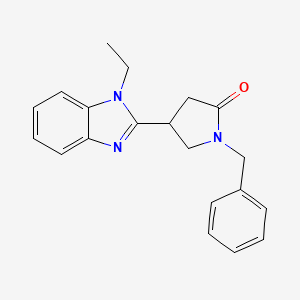![molecular formula C10H13N3O2 B2889673 N-[4-(hydrazinocarbonyl)phenyl]propanamide CAS No. 349642-97-3](/img/structure/B2889673.png)
N-[4-(hydrazinocarbonyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(Hydrazinocarbonyl)phenyl]propanamide is a chemical compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol . This compound is characterized by the presence of a hydrazinocarbonyl group attached to a phenyl ring, which is further connected to a propanamide moiety . It is primarily used in research settings and has various applications in chemistry and biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(hydrazinocarbonyl)phenyl]propanamide typically involves the reaction of 4-aminobenzoyl hydrazine with propanoyl chloride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . The product is then purified using recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as industrial chromatography or crystallization .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(hydrazinocarbonyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydrazinocarbonyl group can be oxidized to form corresponding azocarbonyl derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Azocarbonyl derivatives.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
N-[4-(hydrazinocarbonyl)phenyl]propanamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-[4-(hydrazinocarbonyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or proteins . The hydrazinocarbonyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity . This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
N-[4-(Hydrazinocarbonyl)phenyl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-[4-(Hydrazinocarbonyl)phenyl]butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
N-[4-(hydrazinocarbonyl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity . The propanamide moiety provides different steric and electronic properties compared to its acetamide and butanamide analogs, leading to variations in its interactions with molecular targets .
Propiedades
IUPAC Name |
N-[4-(hydrazinecarbonyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-2-9(14)12-8-5-3-7(4-6-8)10(15)13-11/h3-6H,2,11H2,1H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUCHDVMSRWTCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(2-chloropropanoyl)amino]benzoate](/img/structure/B2889592.png)
![2-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B2889593.png)


![3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2889599.png)

![7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylicacid](/img/structure/B2889602.png)
![Methyl 2-((6-chlorobenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate](/img/structure/B2889603.png)

![4-fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide](/img/structure/B2889607.png)
![3-amino-4-ethyl-7,7-dimethyl-2-(morpholine-4-carbonyl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one](/img/structure/B2889609.png)
![N-(2-methoxybenzyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2889612.png)
